molecular formula C12H13F3O2S B14040312 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14040312
M. Wt: 278.29 g/mol
InChI Key: SEMBEEANJOECMB-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-(trifluoromethylthio)benzene and propanone derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethylthio groups are replaced by other functional groups.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoromethylthio group and an ethoxy substituent. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3O2S, with a molecular weight of approximately 278.29 g/mol. Its structure includes a phenyl ring substituted with both ethoxy and trifluoromethylthio groups, which are known to influence its reactivity and biological interactions.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit such activity.
  • Enzyme Inhibition : Compounds containing trifluoromethylthio groups have been linked to enzyme inhibition mechanisms, particularly in the context of metabolic pathways.
  • Antioxidant Properties : The presence of ethoxy groups in related compounds has been associated with antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(5-Methoxy-2-(trifluoromethylthio)phenyl)propan-1-oneMethoxy group instead of ethoxyVariation in electronic properties due to methoxy group
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-onePropan-2-one moietyStructural differences affecting reactivity
5-Ethoxy-2-(trifluoromethylthio)benzaldehydeAldehyde functional groupDifferent reactivity profile due to aldehyde presence

This table highlights how variations in functional groups can influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Current literature does not provide extensive case studies specifically focusing on this compound; however, research on similar compounds indicates several avenues for exploration:

  • Enzyme Interaction Studies : Investigating the interaction of this compound with specific enzymes could elucidate its potential as an inhibitor or modulator in biochemical pathways.
  • In Vitro Assays : Conducting cell-based assays to assess its effects on cell viability and proliferation could provide insights into its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Further studies focusing on the SAR of related compounds may help predict the biological activity of this compound based on its structural characteristics.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-10(16)9-7-8(17-4-2)5-6-11(9)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

SEMBEEANJOECMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCC)SC(F)(F)F

Origin of Product

United States

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